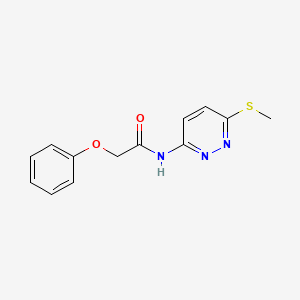

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(6-methylsulfanylpyridazin-3-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-19-13-8-7-11(15-16-13)14-12(17)9-18-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZHBIOTQDFXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide typically involves the reaction of 6-(methylthio)pyridazine with 2-phenoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring, using reducing agents like sodium borohydride.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.

Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells.

Industry: It can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Benzothiazole-Based Acetamides ()

The European patent EP 3 348 550A1 describes benzothiazole-2-yl acetamide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which share an acetamide backbone but differ in core structure and substituents:

- Core : Benzothiazole vs. pyridazine in the target compound.

- Substituents : The benzothiazole derivatives feature a 6-trifluoromethyl (-CF₃) group and aryl acetamide side chains (e.g., methoxyphenyl, trimethoxyphenyl).

- Key Differences :

Quinoxaline and Pyrimidine Derivatives ()

The International Journal of Applied Chemistry (2017) details N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a), which feature a quinoxaline core and pyrimidine-thioether substituents.

- Core: Quinoxaline vs. pyridazine.

- Substituents: Compound 4a includes a chlorophenyl group and a pyrimidine-thioether chain, contrasting with the phenoxy and methylthio groups in the target compound.

- Synthesis : Both compounds use acetonitrile reflux and triethylamine, but the target’s methylthio group may require specialized protecting strategies during synthesis .

Physicochemical Properties :

| Property | Target Compound | Compound 4a () |

|---|---|---|

| Melting Point | Not reported | 230–232°C |

| Lipophilicity (logP) | Higher (due to -SCH₃) | Moderate (chlorophenyl) |

Methoxy-Pyridazine Derivatives ()

A 2023 European patent highlights N-methyl-N-(6-methoxypyridazin-3-yl)amine derivatives as ATX modulators for inflammatory diseases.

- Core : Shared pyridazine structure.

- Substituents : Methoxy (-OCH₃) at the 6-position vs. methylthio (-SCH₃) in the target compound.

- Activity : Methoxy derivatives modulate ATX, a key enzyme in lysophosphatidic acid (LPA) production. The methylthio group’s larger atomic radius and lower electronegativity may alter binding affinity or selectivity for ATX .

Electronic Effects :

- Methoxy : Electron-donating, polar.

- Methylthio : Less polar, more lipophilic.

Yield Comparison :

- Compound 4a () achieved 90.2% yield under reflux conditions, suggesting efficient synthesis. The target compound’s yield may vary due to the reactivity of the methylthio group .

Biological Activity

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a pyridazine core, which is known for its diverse biological activities. The methylthio group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The phenoxyacetamide moiety is associated with various pharmacological effects, making this compound a candidate for further investigation.

Research indicates that compounds similar to N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide may interact with specific biological targets, including enzymes and receptors involved in critical cellular pathways:

- Inhibition of Neutral Sphingomyelinase 2 (nSMase2) : This enzyme plays a significant role in the metabolism of sphingomyelin to ceramide, impacting cell signaling and exosome release. Inhibitors of nSMase2 have shown promise in models of neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Pyridazine derivatives have been reported to exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, compounds with similar scaffolds have demonstrated significant growth inhibition in various cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide and related compounds:

Case Studies

- Alzheimer's Disease Model : In vivo studies demonstrated that nSMase2 inhibitors, including derivatives of pyridazine, could reduce exosome secretion from the brain and improve cognitive function in mouse models of Alzheimer's disease . This suggests that N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide may have similar effects.

- Cancer Cell Line Studies : Compounds with structural similarities were tested against melanoma and non-small cell lung cancer (NSCLC) cell lines, showing growth inhibition rates exceeding 60%. Notably, some derivatives induced cell cycle arrest and apoptosis through modulation of pro-apoptotic and anti-apoptotic gene expression .

Q & A

Q. What are the standard synthetic routes for N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide, and which analytical techniques are critical for its characterization?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and thioether formation. Key reagents include sodium hydride (for deprotonation) and solvents like dimethylformamide (DMF) or dichloromethane. Reaction conditions (temperature, inert atmosphere) are optimized to enhance yield and purity. Post-synthesis, characterization employs Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) for purity assessment .

Q. How does the presence of the methylthio and phenoxy groups influence the compound's reactivity and interaction with biological targets?

The methylthio group (-SMe) enhances nucleophilic reactivity, enabling participation in thiol-disulfide exchange or metal coordination. The phenoxy group contributes to hydrophobic interactions with biological targets, potentially improving binding affinity to enzymes or receptors. Computational docking studies can predict binding modes, while spectroscopic methods (e.g., UV-Vis) monitor interactions in solution .

Q. What preliminary biological assays are recommended to evaluate the compound's therapeutic potential?

Initial screening should include:

- Enzyme inhibition assays (e.g., kinase or protease targets) to assess target engagement.

- Cytotoxicity studies (MTT or ATP-based assays) in cell lines to determine IC₅₀ values.

- Solubility and stability tests in physiological buffers to inform formulation strategies .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and purity of N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide during large-scale synthesis?

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .

- Purification : Employ column chromatography or preparative HPLC with gradient elution to isolate high-purity fractions.

- Process Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature, cell line selection).

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out batch-to-batch variability.

- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics and affinity .

Q. What methodologies are recommended for studying the metabolic stability and in vivo pharmacokinetics of this compound?

- In Vitro ADMET : Liver microsomal assays to assess metabolic stability and cytochrome P450 inhibition.

- Pharmacokinetic Modeling : Radiolabeled compound tracking in animal models to determine bioavailability, half-life, and tissue distribution.

- Metabolite Identification : LC-MS/MS to characterize phase I/II metabolites and potential toxicity .

Q. How can computational tools aid in the design of derivatives with enhanced biological activity?

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide derivatization.

- Molecular Dynamics Simulations : Predict binding stability and conformational changes in target proteins.

- In Silico Toxicity Prediction : Tools like ProTox-II or ADMETLab to prioritize low-toxicity candidates .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy results?

- Bioavailability Adjustments : Formulate the compound with solubilizing agents (e.g., cyclodextrins) to improve in vivo absorption.

- Target Engagement Validation : Use positron emission tomography (PET) imaging to confirm target binding in live organisms.

- Off-Target Screening : Proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended interactions .

Q. What experimental approaches can elucidate the role of the pyridazine ring in the compound's mechanism of action?

- Isosteric Replacement : Synthesize analogs with pyrimidine or triazine rings and compare activity.

- Crystallography : Co-crystallize the compound with its target to visualize binding interactions.

- Mutagenesis Studies : Modify key residues in the target protein to assess binding dependency on the pyridazine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.